4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
説明
特性
IUPAC Name |
4-butoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVLCDRFHZDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type.
科学的研究の応用
4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
類似化合物との比較
Structural Analogues in Sulfonamide Derivatives
Hydrazone-Based Sulfonamides (Compounds 15–17, )
Comparison with Target Compound :
- The target compound’s methanesulfonylpyridazine group is structurally distinct from the hydrazone-linked aryl groups in these analogues.
Heterocyclic Sulfonamides (Compounds 18–19, )
| Compound ID | Heterocycle | Yield (%) | Key NMR Signals (¹³C-NMR) |
|---|---|---|---|
| 18 | 3,5-Dimethylpyrazole | 49 | CH₃ groups at 10.91 ppm . |
| 19 | 2,5-Dimethylpyrrole | 71 | Pyrrole ring resonances at 102.84 and 126.69 ppm . |
Comparison with Target Compound :
- The target compound’s pyridazine ring introduces different electronic properties compared to pyrazole/pyrrole systems. Pyridazines are stronger electron-deficient systems, which may influence binding to enzymatic targets (e.g., kinases) .
COX-2 Inhibitory Sulfonamides (–5)
| Compound ID | Structure | COX-2 Inhibition (%) at 20 μM | Key Feature |
|---|---|---|---|
| 1c | Quinazolinone-linked ethenyl sulfonamide | 47.1 | Moderate activity; poor solubility at 50 μM . |
Comparison with Target Compound :
- The target compound lacks the quinazolinone scaffold but shares the sulfonamide group. Its methanesulfonylpyridazine moiety may offer improved solubility or target specificity compared to the ethenyl-linked quinazolinones .
Anticancer Sulfonamides (–8)
Comparison with Target Compound :
- The target compound’s pyridazine ring contrasts with the thiazole/pyrimidine systems in dabrafenib.
Structural Analogues with Pyridazine Moieties ()
| Compound | Substituent on Pyridazine | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Piperidin-1-yl | 428.9 | Chloro-substituted benzene; no bioactivity data . |
Comparison with Target Compound :
- The target compound’s methanesulfonyl group replaces the piperidine in ’s analogue.
生物活性
4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can be represented as follows:
The mechanism of action for 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets within biological systems. It is known to inhibit various enzymes and receptors, which can lead to therapeutic effects such as:
- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes including pH regulation and CO2 transport .
- Anticancer Activity : The compound may interfere with signaling pathways involved in cancer cell proliferation, potentially inducing apoptosis in malignant cells.
Biological Activity Overview
The biological activities attributed to 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Properties : Research indicates that 4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.
- Cancer Cell Studies : In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which are implicated in several diseases including glaucoma and cancer. The inhibition constants (KIs) for specific isoforms suggest that it may serve as a lead compound for developing new CA inhibitors .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
